molecular formula C12H15BrO B1600207 1-Bromo-4-(cyclohexyloxy)benzene CAS No. 30752-31-9

1-Bromo-4-(cyclohexyloxy)benzene

Cat. No. B1600207
Key on ui cas rn: 30752-31-9
M. Wt: 255.15 g/mol
InChI Key: YFUDIBSZKPCLQH-UHFFFAOYSA-N
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Patent
US08916551B2

Procedure details

Boron trifluoride etherate (5.83 mL) was added to a mixture of 4-bromophenol (39.8 g) and cyclohexene (187 mL) in toluene (160 mL) to form bright orange-red solution. The mixture was stirred at 40° C. under nitrogen for 5 hr. The mixture was quenched with 2N NaOH aq. (40 mL) and water at room temperature and extracted with EtOAc. The organic layer was separated, washed with water and brine, dried over anhydrous sodium sulfate and concentrated in vacuo. The residue was purified by column chromatography (silica gel, eluted with hexane) to give the title compound (46.3 g) as pale yellow oil.
Quantity
5.83 mL
Type
reactant
Reaction Step One
Quantity
39.8 g
Type
reactant
Reaction Step One
Quantity
187 mL
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
B(F)(F)F.CCOCC.[Br:10][C:11]1[CH:16]=[CH:15][C:14]([OH:17])=[CH:13][CH:12]=1.[CH:18]1[CH2:23][CH2:22][CH2:21][CH2:20][CH:19]=1>C1(C)C=CC=CC=1>[Br:10][C:11]1[CH:16]=[CH:15][C:14]([O:17][CH:18]2[CH2:23][CH2:22][CH2:21][CH2:20][CH2:19]2)=[CH:13][CH:12]=1 |f:0.1|

Inputs

Step One
Name
Quantity
5.83 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Name
Quantity
39.8 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)O
Name
Quantity
187 mL
Type
reactant
Smiles
C1=CCCCC1
Name
Quantity
160 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 40° C. under nitrogen for 5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form bright orange-red solution
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with 2N NaOH aq. (40 mL) and water at room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (silica gel, eluted with hexane)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)OC1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 46.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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